![molecular formula C15H13N3O3 B5565115 2-{5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5565115.png)

2-{5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

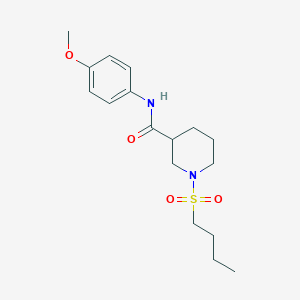

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyridine ring, for example, is aromatic and relatively stable, but can undergo reactions at the nitrogen atom or at the carbon atoms of the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Synthesis and Characterization

- The synthesis and characterization of compounds related to 2-{5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine have been widely explored. For instance, studies on similar compounds have involved experimental and theoretical analyses, including single-crystal X-ray diffraction, FT-IR spectroscopy, and density functional theory (DFT) methods to examine structural features and vibrational frequencies. These analyses are crucial for understanding the molecular structure, electrostatic potential, and interactions within the crystal of compounds (Gumus et al., 2018).

Antimicrobial Evaluation

- Research on derivatives of this compound class has shown potential antibacterial and antifungal activities. The substitution of the methoxy fragment by N-containing substituents and the introduction of a second phenoxy substituted fragment can significantly affect microbial activity against specific strains such as Candida tenuis and Aspergillus niger. This highlights the potential for developing novel antimicrobial agents from this chemical scaffold (Voskienė et al., 2012).

Catalytic Activity

- Pd(II) complexes with ligands related to this compound have demonstrated excellent catalytic activity, particularly in the Suzuki-Miyaura reaction. The synthesis and characterization of these complexes, including their performance in catalytic applications, are essential for advancing synthetic methodologies in organic chemistry (Shukla et al., 2021).

Corrosion Inhibition

- Aryl pyrazolo pyridine derivatives, which share structural similarities with this compound, have been investigated for their corrosion inhibition effects on metals in acidic environments. Such studies are crucial for the development of more effective corrosion inhibitors, which have applications in protecting industrial equipment and infrastructure (Sudheer & Quraishi, 2015).

Organic Light-Emitting Diodes (OLEDs)

- Compounds incorporating 1,3,4-oxadiazole and pyridine units have been used to enhance electron injection and efficiency in organic light-emitting diodes (OLEDs). The synthesis, crystal structure, and device performance of these compounds are integral to the development of more efficient and durable OLEDs, which are pivotal in next-generation display and lighting technologies (Wang et al., 2001).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on this compound could involve further studies to fully elucidate its properties, potential uses, and mechanisms of action. This could include experimental studies, computational modeling, and potentially even clinical trials if the compound is intended to be developed as a drug .

properties

IUPAC Name |

5-[(2-methoxyphenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-19-12-7-2-3-8-13(12)20-10-14-17-15(18-21-14)11-6-4-5-9-16-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNHCZQTRSLPBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC2=NC(=NO2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-phenyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5565038.png)

![2-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5565047.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B5565055.png)

![6-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5565057.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5565058.png)

![2-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5565065.png)

![N-cyclopropyl-3-{5-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5565070.png)

![3-[1-(4-chlorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5565087.png)

![1-benzyl-N-[3-(3-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5565089.png)

![1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5565105.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5565112.png)

![ethyl 4-[(4-hydroxyphenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5565121.png)